molecular formula C18H16ClN3O3 B15032200 5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B15032200
M. Wt: 357.8 g/mol
InChI Key: IRZMMDZJZQRDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 2-hydroxy-5-chlorobenzohydrazide with an appropriate indole derivative. One common method involves the reaction of 2-hydroxy-5-chlorobenzohydrazide with 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature with continuous stirring for a specific duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving the use of automated reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the indole moiety.

    2-hydroxy-5-chlorobenzohydrazide: Precursor in the synthesis of the target compound.

    2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde: Another precursor used in the synthesis.

Uniqueness

The uniqueness of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro and hydroxy groups, along with the indole moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h3-8,10,23,25H,2,9H2,1H3

InChI Key

IRZMMDZJZQRDCX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.